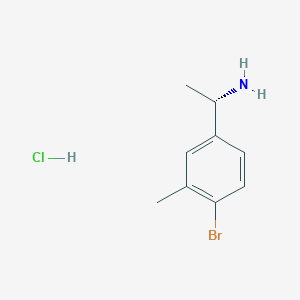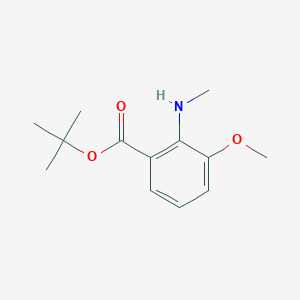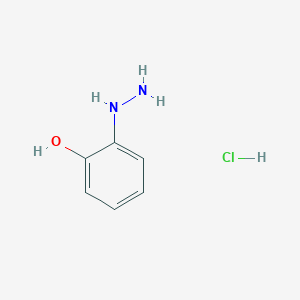
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound that features a quinoline moiety, a thiophene moiety, and a piperidine moiety . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Thiophene is a five-membered aromatic ring with one sulfur atom. Piperidine is a six-membered ring with one nitrogen atom. The compound is likely to be a part of a larger class of compounds that have potential applications in various fields due to the presence of these functional groups .
Synthesis Analysis
The synthesis of such compounds often involves catalyst-free methods that utilize easily accessible starting materials . For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the use of visible light to mediate the synthesis of quinolin-2 (1H)-ones from quinoline N-oxides .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a quinoline ring, a thiophene ring, and a piperidine ring . The exact structure would depend on the specific substitutions on these rings.Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely involve the functional groups present in the molecule. For instance, the quinoline moiety could undergo reactions typical of aromatic compounds, such as electrophilic substitution . The piperidine moiety could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups. Its stability could be influenced by the presence of the aromatic rings .Wirkmechanismus
Target of Action
Quinoline derivatives have been used in various fields due to their versatility . They are associated with bioassay and cell interactions .
Mode of Action
Quinoline derivatives are known to interact with cells in a variety of ways . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical pathways it affects.
Biochemical Pathways
Quinoline derivatives have been found to be versatile in many significant fields due to their distinctive battle associated with the bioassay and cell interactions .
Result of Action
Quinoline derivatives have been found to interact with cells in a variety of ways .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is its potent inhibitory activity against acetylcholinesterase, which makes it a promising candidate for the treatment of Alzheimer's disease. However, the compound has limited solubility in water, which can pose challenges in its formulation and delivery.
Zukünftige Richtungen
There are several future directions for the research on Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone. One potential area of focus is the development of new formulations of the compound that improve its solubility and bioavailability. Another area of interest is the exploration of this compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the compound's mechanism of action and its impact on various biochemical pathways in the brain.
Synthesemethoden
The synthesis of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves the reaction of 2-chloroquinoline with 4-(thiophen-3-yl)piperidin-1-amine in the presence of a base, followed by the addition of methanone. The reaction yields this compound as a white solid, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that the compound exhibits anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
quinolin-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c22-19(18-6-5-15-3-1-2-4-17(15)20-18)21-10-7-14(8-11-21)16-9-12-23-13-16/h1-6,9,12-14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCKIWCSOVZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)

![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)

![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)
![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one](/img/structure/B2901152.png)